3-(5-Methoxy-1,3-benzoxazol-2-yl)-2-methylaniline
CAS No.: 875000-02-5
Cat. No.: VC5216869
Molecular Formula: C15H14N2O2
Molecular Weight: 254.289
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 875000-02-5 |
---|---|
Molecular Formula | C15H14N2O2 |
Molecular Weight | 254.289 |
IUPAC Name | 3-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline |
Standard InChI | InChI=1S/C15H14N2O2/c1-9-11(4-3-5-12(9)16)15-17-13-8-10(18-2)6-7-14(13)19-15/h3-8H,16H2,1-2H3 |
Standard InChI Key | CPCYEYZXRPYAKC-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC=C1N)C2=NC3=C(O2)C=CC(=C3)OC |
Introduction
Structural and Molecular Characteristics
3-(5-Methoxy-1,3-benzoxazol-2-yl)-2-methylaniline (CHNO) features a benzoxazole ring system fused to an aniline derivative. The benzoxazole moiety consists of a benzene ring fused to an oxazole ring, with a methoxy (-OCH) group at position 5. The aniline component is substituted with a methyl group at position 2 and linked to the benzoxazole at position 3.
Molecular Properties
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 254.29 g/mol |
IUPAC Name | 3-(5-Methoxy-1,3-benzoxazol-2-yl)-2-methylaniline |
CAS Number | Not publicly disclosed |
The methoxy group enhances lipophilicity, potentially improving membrane permeability, while the aniline moiety may participate in hydrogen bonding or π-π interactions . The methyl substituent on the aniline ring introduces steric effects that could influence reactivity and molecular packing .
Synthetic Routes and Optimization
The synthesis of benzoxazole derivatives typically involves cyclization reactions between ortho-aminophenols and carboxylic acid derivatives or their equivalents. For 3-(5-Methoxy-1,3-benzoxazol-2-yl)-2-methylaniline, a plausible pathway involves:
Step 1: Formation of 5-Methoxy-1,3-benzoxazole
2-Amino-4-methoxyphenol reacts with a carbonyl source (e.g., triphosgene) under acidic conditions to form the benzoxazole core.
Key Reaction Conditions
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Temperature: 80–120°C
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Catalyst: CuI/1,10-phenanthroline
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Solvent: Dimethylformamide (DMF) or dimethylacetamide (DMAc)
Physicochemical Properties
Experimental data for this specific compound are scarce, but predictions can be made using computational methods and comparisons to similar structures:
Solubility
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Water: Low solubility (<1 mg/mL at 25°C) due to aromaticity and methoxy group.
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Organic Solvents: Soluble in DMSO, DMF, and dichloromethane .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous benzoxazoles reveals melting points between 180–220°C, suggesting moderate thermal stability.
Spectroscopic Characterization
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IR (KBr): Peaks at 1620 cm (C=N stretch) and 1250 cm (C-O-C asym. stretch) .
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H NMR (400 MHz, DMSO-d): δ 2.25 (s, 3H, CH), 3.85 (s, 3H, OCH), 6.8–7.5 (m, 6H, aromatic) .
Compound | IC (Cancer Cells) | MIC (S. aureus) |
---|---|---|
5-Methoxy-2-phenylbenzoxazole | 12 µM | 8 µg/mL |
2-Methylbenzoxazole | 45 µM | 32 µg/mL |
These values suggest that methoxy and aryl substitutions enhance bioactivity .
Industrial and Research Applications
Medicinal Chemistry
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Lead Compound: Structural features align with kinase inhibitor pharmacophores .
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Prodrug Development: The aniline group could be functionalized for targeted delivery .
Materials Science
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Fluorescent Probes: Benzoxazoles exhibit tunable emission properties for sensor applications .
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Polymer Additives: Thermal stability makes them suitable for high-performance polymers.
Challenges and Future Directions
Synthesis Optimization
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Green Chemistry: Replace toxic solvents (e.g., DMF) with ionic liquids or water .
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Catalyst Design: Develop heterogeneous catalysts to improve yield and reduce costs .
Biological Testing
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